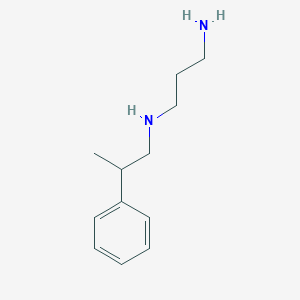

N~1~-(2-Phenylpropyl)propane-1,3-diamine

Description

N~1~-(2-Phenylpropyl)propane-1,3-diamine is a diamine derivative characterized by a propane-1,3-diamine backbone substituted with a 2-phenylpropyl group at the N~1~ position. These compounds often exhibit biological activity, such as enzyme inhibition or antimicrobial properties, influenced by their substituent groups .

Properties

CAS No. |

64507-44-4 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

N'-(2-phenylpropyl)propane-1,3-diamine |

InChI |

InChI=1S/C12H20N2/c1-11(10-14-9-5-8-13)12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10,13H2,1H3 |

InChI Key |

NAJBVLNECDZHKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCCCN)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Phenylpropyl)propane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-phenylpropane-1,3-diol with ammonia or primary amines under suitable conditions to form the desired diamine. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out at elevated temperatures and pressures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of N1-(2-Phenylpropyl)propane-1,3-diamine may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Phenylpropyl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

N~1~-(2-Phenylpropyl)propane-1,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.

Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N1-(2-Phenylpropyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of propane-1,3-diamine derivatives are highly dependent on their substituents. Below is a comparative analysis:

Key Observations:

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., phenyl, indole) demonstrate stronger enzyme-binding interactions compared to aliphatic chains (e.g., dodecyl, isodecyloxy) .

- Dimethylamino Modifications: Dimethylation of the amino moiety (e.g., PDAT in ) enhances inhibitory potency against INMT by ~30% compared to non-methylated analogs like PAT.

Enzyme Inhibition:

- PAT vs. PDAT : PAT inhibits INMT with an IC~50~ of 42 µM, while PDAT (N~1~,N~1~-dimethyl analog) shows greater potency (IC~50~ = 29 µM) due to improved hydrophobic interactions .

- Aminoglycoside-Modifying Enzyme Inhibitors: N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine inhibits ANT(2′) (an aminoglycoside-modifying enzyme), suggesting diamine derivatives with bulky substituents disrupt bacterial antibiotic resistance .

Physicochemical Properties

- Solubility : Aromatic substituents (e.g., phenyl, indole) reduce aqueous solubility but enhance lipid membrane permeability. For example, PAT is sparingly soluble in water (<1 mg/mL) .

- Stability : Branched aliphatic chains (e.g., isodecyloxy) improve thermal stability, while halogenated derivatives (e.g., 4-chlorobenzyl) resist oxidative degradation .

- Spectroscopy : Broadening in ^13^C-NMR spectra, as seen in macrocyclic analogs, is absent in linear propane-1,3-diamines, simplifying structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.